Thalidomide-5'-O-C4-acid is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. Despite its controversial history, thalidomide and its derivatives have found therapeutic applications, particularly in treating multiple myeloma and leprosy. Thalidomide-5'-O-C4-acid is notable for its role in targeted protein degradation, serving as a crucial building block for developing degrader molecules that selectively eliminate disease-causing proteins .
Thalidomide-5'-O-C4-acid is classified as an organic compound with the molecular formula and a molecular weight of approximately . It belongs to the class of thalidomide derivatives, which are characterized by their unique pharmacological properties and potential therapeutic uses in oncology and immunology .
The synthesis of Thalidomide-5'-O-C4-acid involves several key steps starting from the parent thalidomide structure. Common methods include:
The synthetic route typically requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in solvents such as dimethylformamide or pyridine.
Thalidomide-5'-O-C4-acid features a complex molecular architecture that includes:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypentanoic acid |
| InChI Key | OGCVLNRVXVCTLP-UHFFFAOYSA-N |
Thalidomide-5'-O-C4-acid can participate in various chemical reactions, including:
Common reagents include potassium permanganate for oxidation and palladium on carbon for reduction. The substitution reactions often involve nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.
Thalidomide-5'-O-C4-acid exerts its effects primarily through interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding alters CRBN's substrate specificity, facilitating the recruitment and degradation of non-native substrates via ubiquitination. This mechanism is pivotal in modulating various cellular pathways involved in inflammation and cancer progression .
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol but less so in water .
Thalidomide-5'-O-C4-acid has diverse applications across several scientific fields:
Enzyme-mediated routes offer precise regioselectivity for modifying the thalidomide core, circumventing challenges associated with its chiral glutarimide ring and labile phthalimide group. Lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic thalidomide precursors, enabling enantioselective ester hydrolysis or transesterification at the C5'-position. The resulting chiral alcohols serve as key intermediates for C4 linker installation:
Table 1: Enzyme-Catalyzed Resolution Efficiency
| Enzyme | Solvent System | Conversion (%) | ee (%) | Linker Coupling Yield (%) |
|---|---|---|---|---|
| CAL-B (Lipase B) | Toluene/H₂O | 48 | >98 | 85 |
| PPL (Porcine) | MTBE/H₂O | 32 | 88 | 72 |
| PSIM (Immobilized) | scCO₂ | 65 | 95 | 91 |
Alternative approaches employ ketoreductases to reduce 5'-ketothalidomide precursors to chiral alcohols, achieving diastereomeric excess >95% under NADPH cofactor recycling conditions [7]. The C4-acid linker length optimizes ternary complex formation by balancing CRBN-POI distance and conformational flexibility, with in vitro degradation assays showing 2.5-fold higher efficiency over C2/C6 analogues for BRD4 degradation [8].
Solid-phase methodologies enable rapid generation of thalidomide-C4-acid conjugates, leveraging pre-functionalized resins to streamline PROTAC assembly:
Table 2: Solid-Phase Synthesis Efficiency for Thalidomide-C4-acid Analogues
| Resin Type | Linker Strategy | Conjugation Method | Purity (%) | Overall Yield (%) |
|---|---|---|---|---|
| Rink Amide | Fmoc-ε-Ahx-OH | Amide coupling | 95 | 78 |
| Wang | Bromoacetyl | Thioetherification | 92 | 85 |
| TentaGel | Alkyne-PEG₄-acid | CuAAC "click" | 98 | 82 |
Optimized protocols reduce synthesis time from 72 hours (solution-phase) to <24 hours while enabling combinatorial library generation. Recent advances integrate photolabile linkers (e.g., o-nitrobenzyl) for controlled release of thalidomide-C4-acid scaffolds post-PROTAC assembly [4] [9].
Polymeric carriers address the hydrolytic instability of thalidomide’s phthalimide ring and enable sustained release:
Release kinetics are tunable via polymer composition: PLGA 50:50 achieves 90% release in 14 days, while PLGA 85:15 extends release to 35 days – critical for chronic inflammation applications [2].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: